molecular formula C14H22N2 B1344090 1-Benzyl-3-isopropylpiperazine CAS No. 851014-13-6

1-Benzyl-3-isopropylpiperazine

Cat. No.: B1344090
CAS No.: 851014-13-6
M. Wt: 218.34 g/mol
InChI Key: HPOGZEGDXGTDSX-UHFFFAOYSA-N
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Description

1-Benzyl-3-isopropylpiperazine (CAS: 324748-62-1) is a piperazine derivative featuring a benzyl group at the 1-position and an isopropyl substituent at the 3-position. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . Key physicochemical properties include:

  • Density: 0.975 g/cm³
  • Boiling Point: 309.6°C
  • LogP: 2.38 (indicating moderate lipophilicity) .

The compound is synthesized via alkylation or nucleophilic substitution reactions, often involving benzyl halides and substituted piperazines . It is available commercially with high enantiomeric purity (e.g., (S)-enantiomer, 98+% purity) and is utilized in pharmaceutical research for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isopropylpiperazine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 3-isopropylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of lithium aluminum hydride in tetrahydrofuran as a reducing agent to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of microwave reactors and flow reactors has been explored to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Key Steps:

  • Ugi-4CR Reaction :

    • Reactants: N-Boc-protected amino acid, aldehyde, amine, and isocyanide.

    • Solvent: Methanol, room temperature, 6 hours.

    • Outcome: Forms a peptoid intermediate.

  • Boc Deprotection and Lactamization :

    • Conditions: Glacial acetic acid, 160°C for 2 hours.

    • Outcome: Cyclization to form a diketopiperazine intermediate.

  • Reduction with LiAlH4 :

    • Conditions: THF, 0°C to room temperature.

    • Outcome: Reduction of the diketopiperazine to yield the final piperazine product.

Yield : 87% .

Table 1: NMR Data for (S)-1-Benzyl-3-isopropylpiperazine

Nucleus Chemical Shifts (δ, ppm)
¹H NMR 0.78 (d, J = 6.8 Hz, 3H), 0.82 (d, J = 6.8 Hz, 3H), 1.14–1.52 (m, 2H), 2.31–3.45 (m, 8H), 7.08–7.25 (m, 5H).
¹³C NMR 19.0, 19.2, 31.4, 45.9, 53.7, 57.7, 60.8, 63.6, 126.9, 128.1, 129.1, 138.1.

Optical Rotation : [α]D=+32.2°[α]_D=+32.2° (c = 0.5, CHCl₃) .

Reactivity and Functionalization

  • Debenzylation :

    • The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to yield 3-isopropylpiperazine, a versatile intermediate for further modifications .

  • N-Alkylation/Acylation :

    • The secondary amine in the piperazine ring is reactive toward alkyl halides or acyl chlorides, enabling the introduction of substituents .

  • Stereochemical Integrity :

    • The (S)-configuration at the chiral center is retained during synthesis, as confirmed by optical rotation data .

Table 2: Selected Piperazine Derivatives and Yields

CompoundR-GroupYield (%)Optical Rotation [α]D[α]_D
2a (methyl)Methyl84-25.5°
2b (isopropyl)Isopropyl87+32.2°
2c (isobutyl)Isobutyl88+28.8°

Scientific Research Applications

1-Benzyl-3-isopropylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of serotonin and dopamine receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

Piperazine derivatives are modified by altering substituents on the aromatic ring or the piperazine core. Below is a comparative analysis of 1-benzyl-3-isopropylpiperazine and its analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula MW (g/mol) LogP Key Properties/Synthesis
This compound Benzyl (1), isopropyl (3) C₁₄H₂₂N₂ 218.34 2.38 High lipophilicity; synthesized via iridium-catalyzed amination or alkylation .
1-Benzylpiperazine (BZP) Benzyl (1) C₁₁H₁₆N₂ 176.26 1.82 Stimulant effects; precursor to designer drugs .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃-phenyl (1) C₁₁H₁₃F₃N₂ 230.23 2.75 Serotonin receptor agonist; higher LogP due to CF₃ group .
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl-phenyl (1) C₁₀H₁₃ClN₂ 196.68 1.92 Metabolite of antidepressants; moderate lipophilicity .
(S)-1-Benzyl-3-isobutylpiperazine Benzyl (1), isobutyl (3) C₁₅H₂₄N₂ 232.37 ~2.8* Increased steric bulk; synthesized similarly with isobutyl halides .
(S)-1-Benzyl-3-ethylpiperazine Benzyl (1), ethyl (3) C₁₃H₂₀N₂ 204.31 ~1.9* Lower lipophilicity than isopropyl analog; used in chiral intermediate studies .

*Estimated based on alkyl chain length.

Key Observations :

TFMPP’s trifluoromethyl group further increases LogP (2.75), suggesting stronger CNS activity .

Stereochemical Impact :

  • Enantiomers like (S)-1-benzyl-3-isopropylpiperazine exhibit high enantiomeric excess (98+%), critical for receptor-specific interactions .

Synthetic Methods :

  • Iridium-catalyzed amination (e.g., for Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate) achieves high regioselectivity (91% yield) and enantioselectivity (ee = 93–94%) .
  • Alkylation of piperazine with benzyl halides is a common route for analogs like benzhydrylpiperazine .

Pharmacological Implications

  • Substituent Position : Para-substituted analogs (e.g., pCPP) often show higher receptor affinity than meta-substituted ones .
  • Electron-Withdrawing Groups : Chloro or trifluoromethyl groups (as in mCPP or TFMPP) enhance serotonin receptor binding .
  • Alkyl Chain Length: Longer chains (isobutyl vs.

Biological Activity

1-Benzyl-3-isopropylpiperazine (BIP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural properties, which include a benzyl group and an isopropyl substituent on the piperazine ring. This article explores the biological activity of BIP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂
  • Molecular Weight : Approximately 218.34 g/mol
  • Physical State : Solid at room temperature

The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of BIP is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that BIP may act as a serotonergic agonist , influencing mood and anxiety levels. The compound's mechanism involves binding to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and receptor activation.

1. Central Nervous System Effects

BIP has been studied for its anxiolytic properties, with evidence suggesting that it may reduce anxiety-like behaviors in animal models. Its structural similarity to known psychoactive compounds indicates potential efficacy in treating anxiety and depression.

2. Anticonvulsant Activity

Research indicates that BIP exhibits anticonvulsant properties. In tests involving maximal electroshock (MES)-induced seizures in mice, BIP showed significant protective effects, suggesting its potential as an anticonvulsant agent. The effective dose (ED50) for seizure protection was found to be comparable to standard anticonvulsants like phenobarbital .

3. Antimicrobial Properties

BIP has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of BIP, it is useful to compare it with other piperazine derivatives:

Compound NameStructural FeaturesUnique Aspects
1-BenzylpiperazineBenzyl group on piperazineLacks isopropyl substitution
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl group instead of isopropylKnown for different receptor interactions
1-(4-Methoxyphenyl)piperazineMethoxy group at para positionExhibits distinct pharmacological properties
1-(3-Chlorophenyl)piperazineChlorine substituentUsed in antidepressant formulations

This table highlights how the specific substitution pattern of BIP may confer distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of BIP:

  • Study on Anticonvulsant Activity : In a study assessing various piperazine derivatives, BIP was found to have significant anticonvulsant effects with an ED50 value comparable to established drugs .
  • Anxiolytic Effects : Animal studies indicated that BIP administration resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders.
  • Antimicrobial Testing : In vitro assays demonstrated that BIP exhibited antimicrobial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its utility in treating infections.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-isopropylpiperazine with high enantiomeric purity?

Basic
The synthesis of this compound typically employs enantioselective catalytic methods. A one-pot approach starting from α-amino acids has been reported, yielding the compound in 84% isolated yield with [α]D = -25.5° (CHCl3), confirmed by chiral HPLC . Alternatively, iridium-catalyzed allylic amination under standard conditions (50°C, DMF) achieves high regioselectivity and enantiomeric excess (ee >93%) for structurally similar piperazine derivatives. Key steps include:

  • Use of benzyl piperazine-1-carboxylate as a nucleophile.
  • Purification via flash column chromatography (heptane:isopropyl acetate gradients).
  • Stereochemical validation by supercritical fluid chromatography (SFC) .

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)ee (%)Reference
One-pot from amino acidsNoneCHCl384N/A*
Iridium-catalyzedIr-complexDMF57–9193–94

*Enantiomeric purity determined via [α]D and HRMS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic
Comprehensive characterization involves:

  • 1H/13C NMR : Assignments of chemical shifts for piperazine ring protons (δ 2.60–2.85 ppm for N-CH2 groups) and benzyl/isotropyl substituents .
  • HRMS (ESI) : Confirmation of molecular ion ([M+H]+) with <1 ppm error (e.g., m/z 191.1554 observed vs. 191.1543 calculated) .
  • SFC : Quantification of enantiomeric excess (e.g., 94% ee achieved via Chiralpak AD-H column) .
  • FTIR : Identification of carbonyl (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Table 2: Key Analytical Data

TechniqueParameterExample ValueReference
1H NMRN-CH2 multipletδ 2.60–2.85 ppm
SFCRetention time, ee5.94 min, 94% ee
HRMS[M+H]+ accuracyΔ <1 ppm

Q. How can researchers optimize reaction conditions to improve yield and enantioselectivity in the synthesis of this compound derivatives?

Advanced
Optimization strategies include:

  • Catalyst Screening : Iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands) enhance enantioselectivity vs. palladium catalysts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophile solubility and reaction rates .
  • Temperature Control : Reactions at 50°C balance kinetic control and catalyst stability .
  • Purification : Gradient elution (heptane:isopropyl acetate) resolves diastereomers during flash chromatography .

Q. What strategies are recommended for resolving data contradictions in the stereochemical analysis of this compound analogs?

Advanced
Contradictions in stereochemical assignments (e.g., conflicting NMR coupling constants or ee values) can be resolved by:

  • Multi-Technique Validation : Cross-verify SFC data with X-ray crystallography or vibrational circular dichroism (VCD) .
  • Reaction Replication : Test reproducibility under identical conditions (e.g., 50°C, DMF) to isolate procedural variables .
  • Computational Modeling : Density functional theory (DFT) predicts transition states to rationalize observed ee values .

Q. What are the critical considerations for selecting protecting groups during the synthesis of this compound?

Basic

  • Benzyl Groups : Provide stability under acidic/basic conditions but require hydrogenolysis (H₂/Pd-C) for removal .
  • Carbamate Protections (e.g., Boc) : Compatible with Grignard or organozinc reactions but necessitate TFA for deprotection .
  • Orthogonal Protection : Use Fmoc for amine groups when simultaneous carboxylate activation is required .

Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of this compound synthesis?

Advanced

  • Transition State Modeling : Identify energetically favorable pathways for iridium-catalyzed amination using DFT .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., receptor binding assays) using AutoDock Vina .

Properties

IUPAC Name

1-benzyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOGZEGDXGTDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624202
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851014-13-6
Record name 1-Benzyl-3-(propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-3-isopropylpiperazine
1-Benzyl-3-isopropylpiperazine
1-Benzyl-3-isopropylpiperazine
1-Benzyl-3-isopropylpiperazine
1-Benzyl-3-isopropylpiperazine
1-Benzyl-3-isopropylpiperazine

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